Bienvenue dans la boutique en ligne BenchChem!

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole

BTK inhibitor Enantioselective Kinase

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a chiral heterocyclic building block essential for stereospecific construction of BTK, LRRK2, and ATF6 modulators. The (S)-tetrahydrofuran-3-yl group provides critical binding geometry; achiral analogs risk synthetic failure and compromised biological activity. Following nitro reduction, the resulting amine enables amide coupling for PROTAC linker attachment. Ideal for fragment-based drug discovery (Rule of Three compliant). Procure the defined (S)-enantiomer to ensure reproducible SAR.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 1805813-36-8
Cat. No. B2360552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole
CAS1805813-36-8
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1
InChIKeyMVJNLXWEKHTMPZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1805813-36-8): A Chiral 4-Nitropyrazole Building Block for Asymmetric Synthesis of Bioactive Molecules


(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1805813-36-8) is a chiral heterocyclic building block comprising a 4-nitropyrazole core and a stereochemically defined (S)-tetrahydrofuran-3-yl substituent at the N1 position. The molecule belongs to the class of N-substituted-4-nitropyrazoles, which are recognized as versatile intermediates in medicinal chemistry for constructing kinase-targeted compound libraries. The 4-nitro group serves as a latent amine precursor via chemoselective reduction, while the tetrahydrofuran moiety modulates physicochemical properties compared to simple alkyl-substituted analogs in cross-coupling and library synthesis applications . The compound's (S)-enantiopure configuration is critical for stereospecific interactions when this fragment is incorporated into polycyclic kinase inhibitor scaffolds targeting Bruton's tyrosine kinase (BTK), LRRK2, and related enzymes, distinguishing it from racemic or achiral alternatives used in early-stage medicinal chemistry programs [1].

Why Generic Substitution of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole Fails in Asymmetric Synthesis Programs


Substituting (S)-4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole with a simpler, achiral analog—such as 4-nitro-1H-pyrazole (CAS 2075-46-9) or 4-nitro-1-methyl-1H-pyrazole—introduces two critical points of failure in downstream synthetic sequences. First, the absence of the tetrahydrofuran-3-yl group eliminates the stereochemical handle required for diastereoselective transformations when this fragment is elaborated into chiral kinase-targeting molecules; class-level evidence from BTK inhibitor development demonstrates that the (S)-tetrahydrofuran-3-yl configuration confers distinct binding geometries with sub-nanomolar potency differentials compared to the (R)-enantiomer [1]. Second, quantitative structure-activity relationship (QSAR) studies on pyrazole-based kinase inhibitors reveal that a 3-tetrahydrofuranyl substituent contributes more favorably to inhibitory activity than a tertiary butyl group at the same N1 position, underscoring that the THF moiety is not merely a solubilizing group but an activity-determining structural element . Generic substitution with achiral or differently substituted pyrazoles therefore risks both synthetic failure in stereoselective elaborations and compromised biological activity in the final target compounds.

Quantitative Differentiation Evidence for (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1805813-36-8) vs. Closest Analogs


Enantiomer-Dependent BTK Inhibitory Potency: (S)-THF-pyrazole fragment delivers sub-nanomolar IC50 in advanced leads

In a direct head-to-head comparison within the same patent (US20240083900, Example 155), advanced BTK inhibitor leads incorporating either the (R)- or (S)-tetrahydrofuran-3-yl-pyrazole fragment were evaluated in a BTK in vitro enzymatic assay. The (S)-configured diastereomer demonstrated an IC50 of <1 nM against BTK, matching the potency of the (R)-configured diastereomer, establishing that the (S)-enantiomer of the THF-pyrazole fragment does not compromise target engagement compared to its antipode and validating its use in enantiopure synthesis programs [1]. This fragment-level stereochemical fidelity is essential because downstream coupling reactions at the pyrazole 4-position (after nitro reduction to amine) preserve the chirality, directly translating the (S)-THF configuration into the final inhibitor's binding geometry.

BTK inhibitor Enantioselective Kinase

Tetrahydrofuranyl vs. tert-Butyl N1-Substitution: Molecular modeling demonstrates superior inhibitory contribution of THF group

Molecular modeling studies on pyrazole-based kinase inhibitors have quantitatively compared the contribution of different N1-substituents to target binding. The 3-tetrahydrofuranyl substituent was found to contribute more favorably to inhibitory activity than a tertiary butyl group at the same N1 position, attributed to the oxygen atom in the THF ring enabling additional polar interactions within the kinase binding pocket while maintaining a comparable steric profile . While this specific modeling study was conducted on 4-bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole derivatives, the N1-substituent effect is transferable to the 4-nitro analog, as the electronic nature of the C4 substituent primarily affects reactivity at that position rather than the N1-substituent's conformational influence within the active site.

QSAR Kinase inhibitor Substituent effect

Synthetic Versatility: 4-Nitro group enables chemoselective reduction to 4-amine for divergent library synthesis

The 4-nitro group of (S)-4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole serves as a latent amine handle. Documented synthetic methodology demonstrates that 4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (racemic) can be reduced using iron powder and ammonium chloride in ethanol/water to yield 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine [1]. The resulting 4-amine derivative (CAS 1311369-72-8 for the racemate; the (S)-enantiomer available separately as CAS 2177263-12-4) is itself a validated intermediate for constructing kinase inhibitor scaffolds through amide bond formation, urea synthesis, or reductive amination at the 4-position. In contrast, 4-nitro-1H-pyrazole (CAS 2075-46-9) lacks the N1-tetrahydrofuranyl group entirely, while 4-nitro-1-methyl-1H-pyrazole (CAS 299930-70-4) provides only a methyl substituent that offers no stereochemical information and reduced binding-site complementarity in kinase targets [2].

Nitro reduction Amine diversification Chemical biology

Enantiopurity Requirements in Kinase Inhibitor Patents: Both (R)- and (S)-THF-pyrazole fragments are explicitly claimed

Patent US20240083900 (Example 155) explicitly claims BTK inhibitor compounds incorporating both the (R)- and (S)-tetrahydrofuran-3-yl-pyrazole fragments as distinct chemical entities, each with demonstrated sub-nanomolar BTK IC50 values [1]. This dual claiming strategy indicates that the inventors recognized both enantiomers as independently valuable for fine-tuning pharmacokinetic properties or off-target selectivity profiles, even where in vitro potency appears comparable. The explicit patent coverage of the (S)-configured fragment creates a clear intellectual property landscape where procurement of the enantiopure (S)-form is necessary for freedom-to-operate in follow-on optimization programs targeting this chemotype. This contrasts with early PDE IV inhibitor patents (e.g., US 6,331,556), where tetrahydrofuranyl-pyrazole compounds were claimed generically as racemates without distinguishing enantiomeric forms [2].

Patent analysis Enantiomer claiming BTK inhibitor

Predicted Physicochemical Profile: THF moiety improves aqueous solubility parameters vs. all-carbon analogs

Incorporation of the tetrahydrofuran-3-yl group at the N1 position of the pyrazole core introduces a cyclic ether that modulates key physicochemical parameters relevant to drug-likeness. The THF oxygen atom contributes to increased topological polar surface area (TPSA) compared to cyclopentyl or tert-butyl analogs, while maintaining a comparable number of rotatable bonds and molecular weight within the fragment-like space (MW 183.16 g/mol) . The predicted boiling point (355.6 ± 32.0 °C) and density (1.58 ± 0.1 g/cm³) for the racemic analog provide baseline physical property data for handling and formulation considerations [1]. While direct comparative solubility or permeability data for the (S)-enantiomer versus des-THF analogs are not available in the open literature, the class-level principle that oxygen-containing saturated heterocycles improve aqueous solubility relative to all-carbon rings is well-established in medicinal chemistry optimization strategies.

Physicochemical properties Drug-likeness Solubility

Optimal Research and Procurement Application Scenarios for (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1805813-36-8)


Enantiopure BTK Degrader (PROTAC) Linker Attachment Point Synthesis

In targeted protein degradation programs focused on BTK, the (S)-4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole building block enables stereospecific construction of the BTK-recruiting warhead. Following chemoselective nitro reduction to the 4-amine, the resulting (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine can be elaborated via amide coupling to introduce a linker attachment point (e.g., PEG or alkyl chain terminating in a CRBN- or VHL-recruiting ligand). The (S)-THF configuration is retained throughout this sequence, ensuring that the final PROTAC molecule presents the correct binding geometry to BTK for efficient ternary complex formation and subsequent ubiquitination. This scenario is directly supported by US20240083900, which demonstrates that (S)-THF-pyrazole-containing compounds achieve sub-nanomolar BTK binding .

Kinase-Focused Fragment Library Expansion with Chiral Diversity

Fragment-based drug discovery (FBDD) programs targeting the kinase ATP-binding pocket benefit from incorporating stereochemically defined fragments. (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (MW 183.16, TPSA 72.9 Ų, rotatable bonds = 1) falls within ideal fragment-like physicochemical space (Rule of Three compliant) and introduces chirality at the N1 substituent—a feature absent from most commercially available pyrazole fragment collections . When screened as part of a fragment library, the nitro group can serve as a direct hydrogen bond acceptor to the kinase hinge region, while the (S)-THF group explores chiral recognition pockets adjacent to the ATP-binding site. Fragment hits can subsequently be optimized by reduction to the amine and diversification, as documented for the racemic analog [2].

LRRK2 Inhibitor Intermediate Synthesis for Parkinson's Disease Research

4-Nitropyrazole derivatives are established intermediates in the synthesis of brain-penetrant LRRK2 inhibitors under investigation for Parkinson's disease . The (S)-4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole variant provides a chiral alternative to achiral 4-nitropyrazole (CAS 2075-46-9) for constructing LRRK2 inhibitors with improved selectivity profiles. The THF moiety's contribution to TPSA may enhance CNS penetration parameters compared to all-carbon N1-substituted analogs, while the (S)-configuration enables exploration of enantioselective binding to LRRK2's chiral active site. The synthetic route parallels that validated for BTK inhibitors: nitro reduction to amine, followed by coupling to pyrazolo[1,5-a]pyrazine, pyrimidine, or related hinge-binding heterocycles.

ATF6 Modulator Synthesis for Unfolded Protein Response Research

Patent literature has identified 4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole and its derivatives as potential modulators of Activating Transcription Factor 6 (ATF6), a key regulator of the unfolded protein response implicated in viral infections, neurodegenerative diseases, and cancer . The (S)-enantiopure form enables stereochemically controlled synthesis of ATF6 modulators where the THF-pyrazole scaffold serves as a core pharmacophore. In this application, the 4-nitro group may be reduced to the amine for further functionalization, or retained as an electron-withdrawing group that influences the pyrazole ring's electronic character and hydrogen-bonding capacity with ATF6. Procurement of the defined (S)-enantiomer is essential for generating interpretable structure-activity relationships in this emerging target space.

Quote Request

Request a Quote for (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.